Cas no 2229669-96-7 (2-(bromomethyl)hepta-1,3-diene)

2-(Bromomethyl)hepta-1,3-diene is a versatile brominated diene compound with applications in organic synthesis and polymer chemistry. Its reactive bromomethyl group and conjugated diene system make it a valuable intermediate for cross-coupling reactions, cycloadditions, and functional group transformations. The compound's structure allows for selective modifications, enabling the synthesis of complex molecular architectures. It is particularly useful in the preparation of specialty polymers and fine chemicals, where precise control over reactivity is required. The bromine substituent enhances its utility in nucleophilic substitution reactions, while the diene moiety facilitates Diels-Alder and other pericyclic transformations. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity to moisture and air.
2-(bromomethyl)hepta-1,3-diene structure
2229669-96-7 structure
Product Name:2-(bromomethyl)hepta-1,3-diene
CAS No:2229669-96-7
MF:C8H13Br
MW:189.092821836472
CID:6008655
PubChem ID:165696683
Update Time:2025-10-31

2-(bromomethyl)hepta-1,3-diene Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)hepta-1,3-diene
    • 2229669-96-7
    • EN300-1926861
    • Inchi: 1S/C8H13Br/c1-3-4-5-6-8(2)7-9/h5-6H,2-4,7H2,1H3/b6-5+
    • InChI Key: VNRAWGKSYJMIKH-AATRIKPKSA-N
    • SMILES: BrCC(=C)/C=C/CCC

Computed Properties

  • Exact Mass: 188.02006g/mol
  • Monoisotopic Mass: 188.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0Ų

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Additional information on 2-(bromomethyl)hepta-1,3-diene

Professional Introduction to 2-(bromomethyl)hepta-1,3-diene (CAS No. 2229669-96-7)

2-(bromomethyl)hepta-1,3-diene, with the chemical formula C7H9Br, is a versatile intermediate compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number CAS No. 2229669-96-7, is particularly valued for its reactivity and utility in constructing complex molecular frameworks. Its structure, featuring a hepta-1,3-diene backbone with a bromomethyl substituent, makes it an attractive building block for the synthesis of various heterocyclic compounds and functionalized alkenes.

The bromomethyl group attached to the hepta-1,3-diene core imparts a high degree of reactivity, enabling nucleophilic substitution reactions that are pivotal in drug discovery and material science. This reactivity has been leveraged in recent studies to develop novel methodologies for constructing bioactive molecules. For instance, researchers have utilized 2-(bromomethyl)hepta-1,3-diene as a key intermediate in the synthesis of substituted pyrroles and indoles, which are known for their pharmacological properties.

In the realm of pharmaceutical chemistry, 2-(bromomethyl)hepta-1,3-diene has been employed in the development of antiviral and anticancer agents. The ability to introduce diverse functional groups at the bromomethyl position allows for the creation of libraries of compounds with tailored biological activities. A notable study published in Organic Letters demonstrated the use of this compound in a palladium-catalyzed cross-coupling reaction to generate biaryl derivatives with potential therapeutic applications. These findings highlight the compound's role in advancing drug discovery efforts.

The synthetic utility of 2-(bromomethyl)hepta-1,3-diene extends beyond pharmaceuticals into the realm of polymer science. Its incorporation into polymer backbones can lead to materials with enhanced mechanical properties and novel functionalities. Researchers have explored its use in the preparation of block copolymers and functionalized elastomers, which find applications in coatings, adhesives, and biomedical materials. The bromomethyl group serves as a reactive handle for further modification, enabling the design of polymers with specific characteristics.

Recent advancements in green chemistry have also seen the application of 2-(bromomethyl)hepta-1,3-diene in sustainable synthetic routes. For example, catalytic systems have been developed to minimize waste and improve yields during its utilization in multi-step syntheses. These innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.

The mechanistic studies surrounding 2-(bromomethyl)hepta-1,3-diene have provided valuable insights into reaction pathways and catalyst design. Researchers have employed computational methods to predict reaction outcomes and optimize conditions for maximum efficiency. Such studies not only enhance our understanding of organic transformations but also contribute to the development of more efficient synthetic strategies.

In conclusion, 2-(bromomethyl)hepta-1,3-diene (CAS No. 2229669-96-7) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery, material science, and polymer chemistry. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in synthetic chemistry.

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